molecular formula C16H12IN3O2S B11563581 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11563581
M. Wt: 437.3 g/mol
InChI Key: LQPOVKWXYQEUJM-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzoxazole ring.

    Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting acetic hydrazide with an appropriate aldehyde or ketone.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The benzoxazole ring and the iodo group are susceptible to nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols and electrophiles such as halogens are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated derivatives or other substituted products.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, for applications in electronics or materials science.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl and iodo groups may form covalent bonds with specific amino acid residues in proteins, altering their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the iodo group, making it less reactive in certain substitution reactions.

    N’-[(E)-(3-Iodophenyl)methylidene]acetohydrazide: Lacks the benzoxazole ring, reducing its potential for DNA intercalation.

    2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide: Similar structure but with the iodo group in a different position, which may affect its reactivity and biological activity.

Uniqueness

The unique combination of the benzoxazole ring, sulfanyl group, and iodo-substituted phenylmethylidene moiety in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H12IN3O2S

Molecular Weight

437.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12IN3O2S/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-23-16-19-13-6-1-2-7-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

LQPOVKWXYQEUJM-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.